molecular formula C11H15BrN2O B1524341 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide CAS No. 1242268-19-4

6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide

Cat. No.: B1524341
CAS No.: 1242268-19-4
M. Wt: 271.15 g/mol
InChI Key: HEAHOFMAKWSCTD-UHFFFAOYSA-N
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Description

6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H15BrN2O. It is a brominated derivative of pyridine, featuring a carboxamide group and a 2,2-dimethylpropyl substituent. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of 6-bromopyridine-3-carboxylic acid with 2,2-dimethylpropylamine under suitable conditions, such as heating in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 6-Bromo-N-(2,2-dimethylpropyl)pyridine-2-carboxamide

  • 6-Bromo-N-(2,2-dimethylpropyl)pyridine-4-carboxamide

  • 6-Bromo-N-(2,2-dimethylpropyl)nicotinamide

Uniqueness: 6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and potential applications. The presence of the carboxamide group and the 2,2-dimethylpropyl substituent contribute to its distinct chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-11(2,3)7-14-10(15)8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHOFMAKWSCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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